(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Description
The compound (1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a dichlorophenyl group with a pyrroloquinoline core, making it an interesting subject for chemical research and development.
Properties
Molecular Formula |
C22H22Cl2N2O |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)imino-6-ethyl-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C22H22Cl2N2O/c1-5-13-8-15-12(2)11-22(3,4)26-20(15)16(9-13)19(21(26)27)25-14-6-7-17(23)18(24)10-14/h6-10,12H,5,11H2,1-4H3 |
InChI Key |
HXWFJLDEDOGQHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=NC4=CC(=C(C=C4)Cl)Cl)C(=O)N3C(CC2C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps:
Formation of the Pyrroloquinoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline skeleton.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the pyrroloquinoline intermediate.
Formation of the Imino Group: The imino group is formed by the condensation of an amine with an aldehyde or ketone, often under dehydrating conditions to drive the reaction to completion.
Final Modifications: The ethyl and methyl groups are typically introduced through alkylation reactions using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction of the imino group can yield amine derivatives.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its dichlorophenyl group suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
The compound’s structure indicates potential pharmacological activity, particularly as an antimicrobial or anticancer agent
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stable and versatile structure.
Mechanism of Action
The mechanism by which (1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. The dichlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: This compound itself.
(1E)-1-[(3,4-dichlorophenyl)imino]-8-methyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: A similar compound with a methyl group instead of an ethyl group.
(1E)-1-[(3,4-dichlorophenyl)imino]-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-thione: A thione derivative with a sulfur atom replacing the oxygen in the carbonyl group.
Uniqueness
The unique combination of the dichlorophenyl group with the pyrroloquinoline core and the specific positioning of the ethyl and methyl groups distinguishes This compound from its analogs. This specific arrangement can lead to unique chemical and biological properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
